![molecular formula C17H19BrN2O3 B2587611 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 1170937-46-8](/img/structure/B2587611.png)
5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
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Description
5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.254. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioreductive Pro-drug Systems
Research by Berry et al. (1997) discusses the synthesis of 5-substituted isoquinolin-1-ones, which are related to the structural framework of the compound . The study explores the use of arylmethylation and nitration processes, highlighting potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).
Drug Discovery Synthesis Improvement
Nishimura and Saitoh (2016) worked on improving the synthesis of a key intermediate in drug discoveries, which could be related to the compound . Their work involved telescoping processes and design of experiments to increase yield and maintain purity, contributing to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Ligands for σ Receptors
Xu, Lever, and Lever (2007) synthesized tetrahydroisoquinolinyl benzamides, similar in structure to the compound of interest, evaluating them as ligands for σ receptors. This study is indicative of the compound's potential utility in probing the σ receptor system, which is relevant for understanding a range of psychiatric and neurological disorders (Xu, Lever, & Lever, 2007).
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized compounds with a structural motif similar to the one , testing them as antiprotozoal agents. Their work demonstrates the potential of such compounds in treating protozoal infections, showing strong DNA affinities and in vitro and in vivo activities against specific protozoal strains (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
properties
IUPAC Name |
5-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-22-10-9-20-8-2-3-12-4-5-13(11-14(12)20)19-17(21)15-6-7-16(18)23-15/h4-7,11H,2-3,8-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQIXDLHPYXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide |
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